molecular formula C16H12ClN3O2 B11256787 3-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

3-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B11256787
M. Wt: 313.74 g/mol
InChI Key: LSUHOCBNLOJGLW-UHFFFAOYSA-N
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Description

3-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a heterocyclic compound that features a pyrido[1,2-A]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and benzamide groups adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, potentially altering the compound’s properties and applications .

Scientific Research Applications

3-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

3-chloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-14(16(22)20-8-3-2-7-13(20)18-10)19-15(21)11-5-4-6-12(17)9-11/h2-9H,1H3,(H,19,21)

InChI Key

LSUHOCBNLOJGLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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